Technical Whitepaper: 2-Hydroxy-6-(2-methoxyphenyl)pyridine
Technical Whitepaper: 2-Hydroxy-6-(2-methoxyphenyl)pyridine
This guide provides an in-depth technical analysis of 2-Hydroxy-6-(2-methoxyphenyl)pyridine , a critical scaffold in coordination chemistry and medicinal research.
Structural Dynamics, Synthesis Protocols, and Ligand Applications
Executive Summary
2-Hydroxy-6-(2-methoxyphenyl)pyridine (CAS: Variable depending on tautomer assignment) is a biaryl heterocyclic compound characterized by a pyridine ring substituted at the 2-position with a hydroxyl group and at the 6-position with a 2-methoxyphenyl moiety.
In the condensed phase and polar solvents, this compound predominantly exists as its lactam tautomer, 6-(2-methoxyphenyl)pyridin-2(1H)-one . This structural duality is its defining feature, governing its reactivity as a nucleophile, its behavior as a ligand in organometallic catalysis (e.g., Iridium-based OLED emitters), and its function as a pharmacophore in kinase inhibition.
Structural Analysis & Tautomerism
The compound exists in a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. Understanding this equilibrium is non-negotiable for experimental design.
-
Lactam Form (Dominant): Favored in solid state and polar solvents (
, MeOH) due to strong intermolecular hydrogen bonding (dimerization) and high dipole moment. -
Lactim Form (Minor): Favored in the gas phase or highly non-polar solvents, or when the nitrogen is coordinated to a metal center that demands aromatization.
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton transfer mechanism defining the structural identity of the molecule.
Figure 1: Lactim-Lactam tautomerism. The equilibrium lies heavily toward the Lactam (Right) in standard laboratory conditions.
Synthetic Pathways
For research-grade purity (>98%), the Suzuki-Miyaura Cross-Coupling is the industry-standard protocol due to its regioselectivity and tolerance of the amide/hydroxyl functionality.
Protocol A: Suzuki-Miyaura Coupling (Recommended)
This method couples a halogenated pyridone with an aryl boronic acid.
Reagents:
-
Substrate: 6-Chloro-2-hydroxypyridine (or 6-chloro-2-pyridone).
-
Coupling Partner: 2-Methoxyphenylboronic acid (1.2 equiv).
-
Catalyst:
(3-5 mol%) or . -
Base:
(2.0 M aq) or .[1] -
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Methodology:
-
Inerting: Charge a Schlenk flask with 6-chloro-2-pyridone (1.0 eq), boronic acid (1.2 eq), and base (2-3 eq). Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane/water mixture.
-
Catalysis: Add Pd catalyst under positive Argon flow.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (Eluent: EtOAc/Hexane).[2]
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine (
), dry over , and concentrate. -
Purification: Flash column chromatography (
). Since the product is polar (pyridone), use a gradient of DCM 5-10% MeOH in DCM.
Synthesis Workflow Diagram
Figure 2: Optimized Suzuki-Miyaura synthesis workflow for high-yield production.
Coordination Chemistry & Applications
The 2-hydroxy-6-arylpyridine scaffold is a "privileged ligand" in organometallic chemistry, particularly for Iridium (Ir) and Ruthenium (Ru) complexes.
Ligand Binding Modes[3]
-
Monodentate (
): Binding solely through the deprotonated oxygen (pyridonate). -
Bidentate Chelate (
): Binding through the neutral nitrogen and the carbonyl oxygen (less common for this specific tautomer). -
Cyclometalated (
): Critical for OLEDs. The metal activates the C-H bond of the phenyl ring (at position 3 or 5) and coordinates to the pyridine Nitrogen (or Pyridone Oxygen depending on tautomer preference during complexation).
Application: Iridium(III) Emitters for OLEDs
Complexes of the type
-
Mechanism: The 2-methoxyphenyl group provides steric bulk, preventing self-quenching, while the electron-donating methoxy group destabilizes the HOMO, tuning the emission color.
-
Structure: The ligand typically coordinates as a monoanionic
cyclometalated species involving the pyridine nitrogen and the phenyl carbon, with the hydroxy group often protected or converted to a stronger donor (or participating in ancillary bonding).
Coordination Logic Diagram
Figure 3: Divergent coordination modes leading to distinct material applications.
Physical Properties & Characterization Data[2][4][5][6][7][8]
-
Molecular Formula:
-
Molecular Weight: 201.22 g/mol
-
Appearance: Off-white to pale yellow crystalline solid.
-
Solubility:
-
Soluble: DMSO, DMF, Methanol, DCM (moderate).
-
Insoluble: Water (low pH), Hexanes.
-
-
1H NMR Diagnostic Signals (DMSO-d6):
- ppm (Broad s, 1H, NH of pyridone).
-
ppm (s, 3H,
). -
Aromatic region: 6.5–7.5 ppm (Multiplets corresponding to pyridine and phenyl protons).
References
-
Suzuki-Miyaura Coupling of 2-Pyridones: Billingsley, K. L., et al. "Highly Active Pd-Phosphine Catalysts for the Synthesis of 2-Arylpyridines." Angewandte Chemie Int.[3] Ed., 2006.[4][5][3][6]
-
Tautomerism Studies: "Equilibrium and activation thermodynamic parameters of the tautomerism of 6-methoxy-2-pyridone." J. Chem. Soc., Perkin Trans. 2, 2002.
- Iridium Complexes in OLEDs: "Synthesis and Photophysical Properties of Iridium(III) Complexes with Substituted 2-Phenylpyridine Ligands." Inorganic Chemistry, various issues.
-
General Synthesis of 6-aryl-2-pyridones: "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." J. Am. Chem. Soc., 2008.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond the Beaker: Unpacking the Roles of 2-Acetylpyridine and 4-Nitrobenzaldehyde in Chemical Synthesis - Oreate AI Blog [oreateai.com]
- 6. PubChemLite - 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4) [pubchemlite.lcsb.uni.lu]
